Hexane-1,6-diamine Dihydroiodide (HDADI) in Perovskite Optoelectronics: A Comprehensive Technical Guide
Hexane-1,6-diamine Dihydroiodide (HDADI) in Perovskite Optoelectronics: A Comprehensive Technical Guide
Executive Summary
The rapid evolution of organic-inorganic halide perovskite solar cells (PSCs) and light-emitting diodes (LEDs) has been bottlenecked by intrinsic material instabilities, surface defects, and non-radiative recombination. Hexane-1,6-diamine Dihydroiodide (HDADI) —also known as 1,6-hexanediammonium diiodide—has emerged as a transformative bifunctional spacer and surface modifier. By facilitating the formation of robust Dion–Jacobson (DJ) 2D perovskite phases and passivating uncoordinated surface defects, HDADI fundamentally alters the charge-extraction dynamics and environmental stability of perovskite devices.
This guide synthesizes the chemical properties, mechanistic causality, and validated experimental protocols for integrating HDADI into advanced perovskite architectures.
Chemical Profile and Material Properties
HDADI is a linear, aliphatic diammonium salt. Its molecular architecture features a flexible six-carbon alkyl chain terminated by two primary ammonium groups, which are critical for its function as a bidentate ligand in perovskite crystal lattices.
Table 1: Physicochemical Properties of HDADI
| Property | Specification |
| Chemical Name | Hexane-1,6-diamine Dihydroiodide |
| Synonyms | 1,6-Hexanediammonium diiodide; Hexamethylenediamine dihydroiodide |
| CAS Number | 20208-23-5 |
| Molecular Formula | C₆H₁₆N₂·2HI (or C₆H₁₈I₂N₂) |
| Molecular Weight | 372.03 g/mol |
| Appearance | White to light yellow/orange crystalline powder |
| Purity Standard | >95.0% (typically >99.5% for high-efficiency PSCs) |
| Structural Role | Divalent spacer cation for Dion-Jacobson (DJ) 2D phases |
Mechanistic Insights: Causality in Defect Passivation and Phase Engineering
To utilize HDADI effectively, researchers must understand the thermodynamic and electrostatic mechanisms driving its interaction with the perovskite lattice.
Dion-Jacobson (DJ) Phase Formation vs. Ruddlesden-Popper (RP)
Unlike traditional monovalent spacer cations (e.g., butylammonium) that form Ruddlesden-Popper (RP) 2D phases characterized by weak van der Waals interactions between adjacent organic layers, HDADI is a divalent cation (
Electrostatic Defect Passivation and Oxidation Shielding
In both lead-based and tin-based perovskites, uncoordinated halides and metal vacancies act as deep-level trap states, causing non-radiative recombination.
-
Hydrogen Bonding: The
groups of HDADI form strong hydrogen bonds ( ) with the terminal iodides of the perovskite octahedra[2]. -
Oxidation Suppression in Tin Perovskites: In
systems, the rapid oxidation of to is a primary degradation pathway. The dense hydrogen-bonding network formed by HDADI acts as a physical and electronic shield, retarding oxygen ingress and neutralizing charged dangling bonds, thereby prolonging carrier lifetime[3].
Interface Engineering and Wettability
When applied as a surface treatment on 3D perovskites, HDADI reconstructs the surface into a 2D DJ phase. This modification dramatically reduces surface roughness. Furthermore, despite the hydrophobic nature of standard Hole Transport Layer (HTL) solvents like chlorobenzene, the specific hydrophilic nature of the HDADI-modified surface surprisingly improves the wettability of the Spiro-OMeTAD precursor[4]. This eliminates interfacial voids, ensuring seamless physical contact and accelerating hole extraction.
Caption: Mechanistic pathway of HDADI in passivating defects and engineering perovskite interfaces.
Self-Validating Experimental Protocols
The following protocols are synthesized from authoritative literature to ensure reproducible, high-fidelity integration of HDADI into perovskite workflows.
Protocol 1: Synthesis and Purification of HDADI Precursor
Purpose: To synthesize high-purity HDADI from commercially available reagents, ensuring no residual acid contaminants that could degrade the perovskite.[5]
-
Preparation: Dissolve
of 1,6-hexanediamine (98% purity) in of anhydrous methanol in a round-bottom flask under ambient conditions at room temperature (RT). -
Acid Addition: Transfer the flask to an ice bath (
). Slowly add of hydriodic acid (HI, 33 wt% aqueous) dropwise under continuous magnetic stirring. Critical Step: The exothermic nature of the acid-base reaction requires strict temperature control to prevent side reactions. -
Reaction: Allow the mixture to stir for an additional 30 minutes at
to ensure complete protonation of the diamine. -
Recovery: Remove the solvent by rotary evaporation at
under reduced pressure. -
Purification: Rinse the resulting precipitate thoroughly with diethyl ether to remove unreacted starting materials and residual iodine. Dry the white/light-yellow powder in a vacuum oven at
overnight.
Protocol 2: HDADI Surface Modification for Spiro-OMeTAD Interface Engineering
Purpose: To form a 2D DJ capping layer on a 3D perovskite film to enhance PCE and stability.[6]
-
Solution Preparation: Dissolve HDADI in anhydrous isopropanol (IPA) to create a moderate concentration solution (typically
to ). Optimization note: Concentrations above may over-insulate the interface, hindering charge transport. -
Deposition: Spin-coat the HDADI/IPA solution dynamically onto the annealed 3D perovskite film (e.g., at 4000 rpm for 20 seconds).
-
Thermal Annealing: Anneal the treated film at
for 5–10 minutes to drive the reaction between HDADI and excess on the surface, forming the 2D DJ phase. -
HTL Application: Spin-coat the Spiro-OMeTAD solution (dissolved in chlorobenzene with standard Li-TFSI and tBP additives) directly onto the modified perovskite surface.
Caption: Step-by-step workflow for HDADI surface modification in perovskite solar cells.
Quantitative Performance Metrics
The integration of HDADI yields measurable improvements in both device efficiency and film morphology. Table 2 summarizes the comparative data derived from recent authoritative studies on HDADI-modified interfaces[6][7].
Table 2: Impact of HDADI Modification on Lead-Based PSC Performance
| Metric | Pristine 3D Perovskite | HDADI-Modified Perovskite | Physical Implication |
| Power Conversion Efficiency (PCE) | 20.25% (±0.85%) | 22.28% (±0.53%)[Champ: 23.08%] | Reduced non-radiative recombination |
| Open-Circuit Voltage ( | 1.11 V | 1.16 V | Passivation of deep-level trap states |
| Fill Factor (FF) | 77.32% | 82.79% | Improved series resistance via better HTL contact |
| Built-in Potential ( | 1.00 V | 1.05 V | Favorable energy band alignment |
| Perovskite Surface Roughness | 19.4 nm | 15.8 nm | Smoother surface for uniform HTL coating |
| Spiro-OMeTAD Roughness | 7.54 nm | 6.53 nm | Elimination of interfacial voids |
Note: In tin-based (
Conclusion
Hexane-1,6-diamine Dihydroiodide (HDADI) represents a paradigm shift in perovskite interface engineering. By enforcing the formation of Dion-Jacobson 2D phases, it bypasses the structural vulnerabilities of traditional Ruddlesden-Popper spacers. Its dual ammonium groups provide a self-validating mechanism for defect passivation—simultaneously neutralizing uncoordinated halides, shielding against oxidation, and optimizing the topographical wettability for subsequent charge transport layers. For researchers aiming to break the 23% PCE barrier while ensuring long-term operational stability, HDADI is an indispensable molecular tool.
References
-
Binek, A. (2017). Synthesis and Characterization of Novel Perovskite Materials for Solar Cell Applications. LMU Munich. Available at: [Link]
-
Ma, B., et al. (2020). Passivating Charged Defects with 1,6-Hexamethylenediamine To Realize Efficient and Stable Tin-Based Perovskite Solar Cells. The Journal of Physical Chemistry C. Available at:[Link]
-
Qin, X., et al. (2020). Compositional optimization of mixed cation Dion–Jacobson perovskites for efficient green light emission. Journal of Materials Chemistry C (RSC Publishing). Available at:[Link]
-
Xiao, Y., et al. (2024). Improved contact of “Spiro-OMeTAD/perovskite” interface by hydrophilic 1, 6-hexanediammonium diiodide molecule and the accelerated charge extraction processes. Applied Physics Letters, AIP Publishing. Available at:[Link]
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